

Detecting Apoptosis Following Aurora B Inhibition: Application Notes and Protocols

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Compound of Interest

Compound Name: *Aurora B inhibitor 1*

Cat. No.: *B15587380*

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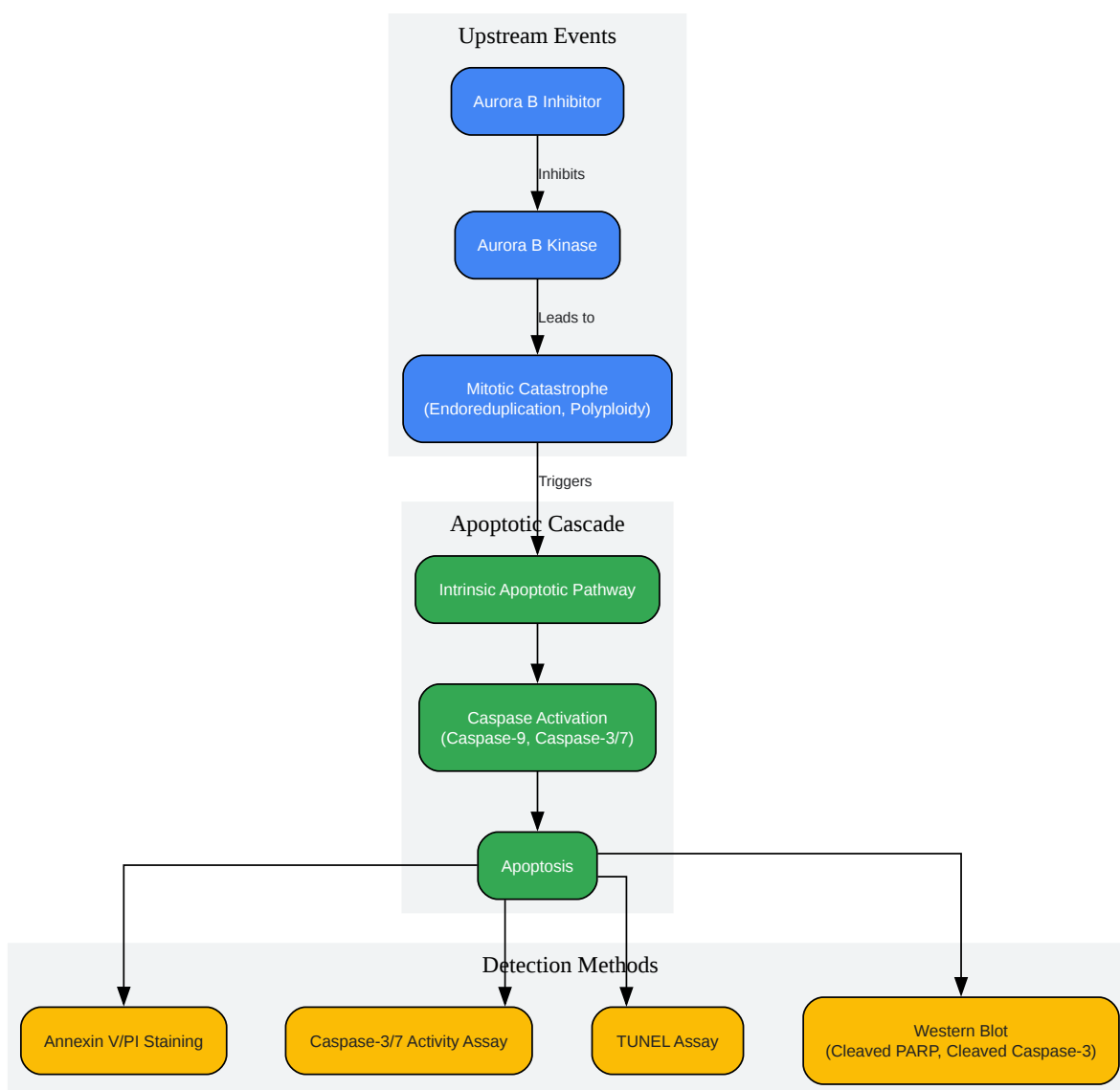
For Researchers, Scientists, and Drug Development Professionals

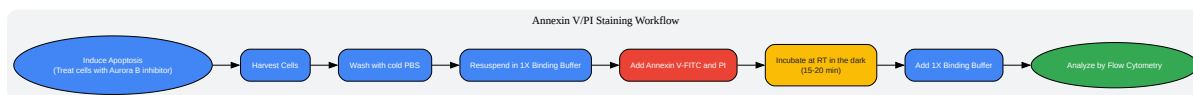
Introduction

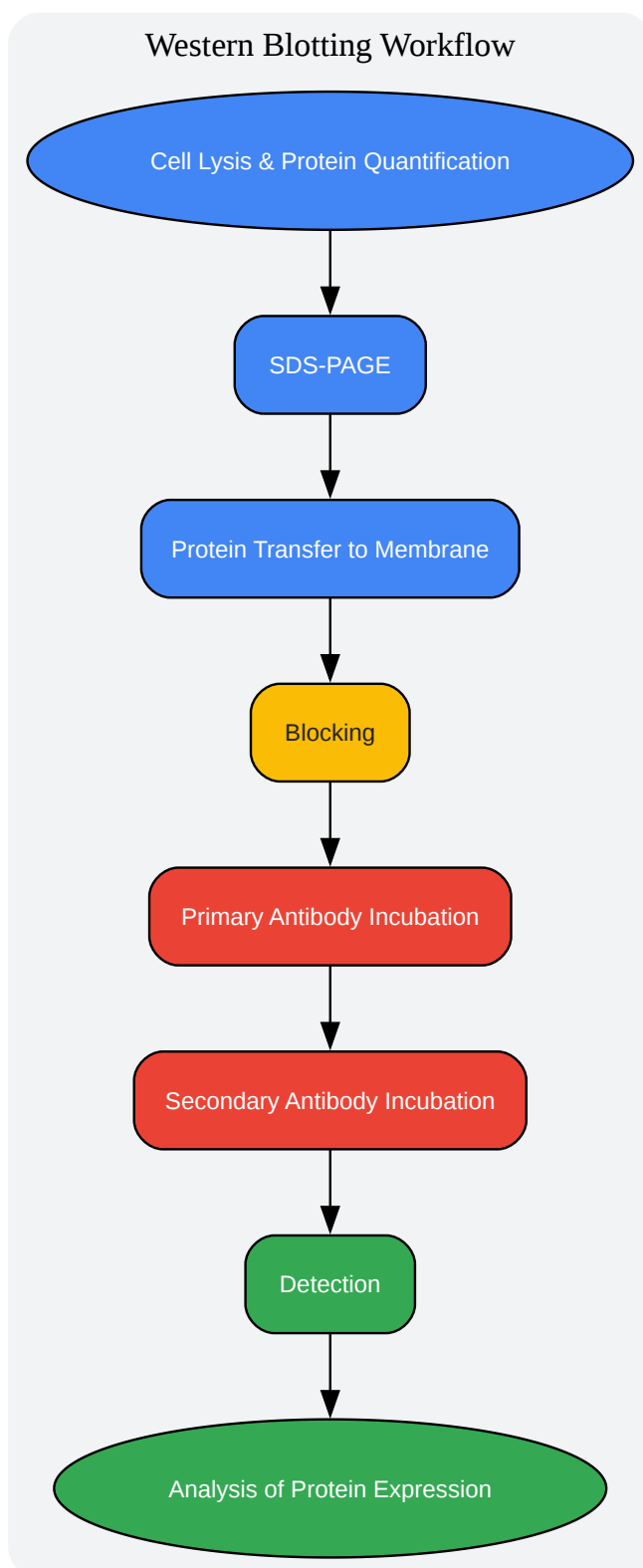
Aurora B kinase, a key regulator of mitosis, is a critical target in oncology research. Its inhibition disrupts cell division, often leading to mitotic catastrophe and subsequent apoptosis, or programmed cell death.^[1] Accurate detection and quantification of apoptosis are therefore essential for evaluating the efficacy of Aurora B inhibitors. This document provides detailed protocols for several widely used methods to detect apoptosis following treatment with Aurora B inhibitors, guidance on data interpretation, and a summary of expected quantitative outcomes.

Key Signaling Pathways

Inhibition of Aurora B kinase disrupts the chromosomal passenger complex, leading to defects in chromosome alignment and segregation, and ultimately cytokinesis failure. This mitotic catastrophe can trigger the intrinsic apoptotic pathway.







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References

- 1. benchchem.com [benchchem.com]
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